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molecular formula C16H14ClNO4S B8430979 4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide

4-chloro-2-methoxy-N-(2-phenylethenylsulfonyl)benzamide

Cat. No. B8430979
M. Wt: 351.8 g/mol
InChI Key: FYCYUOGCZUFZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208526B2

Procedure details

A mixture of 4-chloro-2-methoxybenzoic acid (509 mg, 2.7 mmol) and CDI (443 mg, 2.7 mmol) in dichloromethane (25 ml) was heated to reflux for 30 minutes. After cooling down to room temperature 2-phenyl-ethenesulfonic acid amide (for preparation see example 1-1, steps i) and ii)) (500 mg, 2.7 mmol) and DBU (416 mg, 2.7 mmol) were added and the mixture was stirred at room temperature overnight. After washing twice with 1N HCl (50 ml each) and water (50 ml) the mixture was dried over Na2SO4 and concentrated in vacuo. Preparative HPLC (RP18, methanol-water-gradient) returned the title compound (570 mg, 60% yield) as a white solid.
Quantity
509 mg
Type
reactant
Reaction Step One
Name
Quantity
443 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
416 mg
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([O:11][CH3:12])[CH:3]=1.C1N=CN(C(N2C=NC=C2)=O)C=1.[C:25]1([CH:31]=[CH:32][S:33]([NH2:36])(=[O:35])=[O:34])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.C1CCN2C(=NCCC2)CC1>ClCCl>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH:36][S:33]([CH:32]=[CH:31][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)(=[O:34])=[O:35])=[O:8])=[C:4]([O:11][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
509 mg
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OC
Name
Quantity
443 mg
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CS(=O)(=O)N
Name
ii
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
416 mg
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
After washing twice with 1N HCl (50 ml each) and water (50 ml) the mixture
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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